molecular formula C22H20O10 B13733870 bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate CAS No. 103437-24-7

bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate

Cat. No.: B13733870
CAS No.: 103437-24-7
M. Wt: 444.4 g/mol
InChI Key: GDWJHSUHPTVKGD-BQYQJAHWSA-N
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Description

Bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate is a fumarate-derived ester featuring two aromatic substituents. Each ester group is attached to a phenyl ring substituted with a hydroxyl (-OH) group at the 2-position and a methoxycarbonyl (-COOCH₃) group at the 5-position. While direct data on its synthesis or applications are unavailable in the provided evidence, its structural analogs suggest relevance in pharmaceutical or materials science contexts, where fumarate esters are commonly employed .

Properties

CAS No.

103437-24-7

Molecular Formula

C22H20O10

Molecular Weight

444.4 g/mol

IUPAC Name

bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate

InChI

InChI=1S/C22H20O10/c1-29-21(27)13-3-5-17(23)15(9-13)11-31-19(25)7-8-20(26)32-12-16-10-14(22(28)30-2)4-6-18(16)24/h3-10,23-24H,11-12H2,1-2H3/b8-7+

InChI Key

GDWJHSUHPTVKGD-BQYQJAHWSA-N

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)O)COC(=O)/C=C/C(=O)OCC2=C(C=CC(=C2)C(=O)OC)O

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)COC(=O)C=CC(=O)OCC2=C(C=CC(=C2)C(=O)OC)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxycarbonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted esters or amides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate with analogous fumarate and succinate derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Diversity and Functional Groups
Compound Name Substituents Key Functional Features References
Target Compound 2-hydroxy-5-methoxycarbonylphenyl methyl Hydroxyl (-OH), methoxycarbonyl (-COOCH₃) N/A
Bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate Menthyl groups Bulky chiral terpene derivatives
Bis(oxotremorine) fumarate bis(fumaric acid) Oxotremorine cations, fumarate anions Ionic salt, hydrogen-bonding network
Bis(2-phenoxyethyl) butanedioate Phenoxyethyl groups Aromatic ether esters
Compound in Adenine-phosphonate ester salt Nucleobase, phosphonate, ionic form

Key Observations :

  • Polarity: The target compound’s hydroxyl and methoxycarbonyl groups enhance polarity compared to menthyl (lipophilic) or phenoxyethyl (moderately polar) derivatives .
  • Hydrogen Bonding : The hydroxyl group in the target compound may promote intermolecular hydrogen bonding, contrasting with the ionic interactions in oxotremorine fumarate salts .
  • Biological Interactions : The adenine-containing compound () likely targets nucleotide pathways, whereas menthyl esters () may exploit chiral recognition in drug delivery .
Structural Analysis and Crystallography
  • Target Compound: No direct crystallographic data are available. However, structural analogs (e.g., oxotremorine fumarate) are refined using programs like SHELX (), suggesting similar methods could resolve its conformation and packing .
  • Hydrogen Bonding : Ionic salts (e.g., oxotremorine fumarate) exhibit stronger H-bonding networks compared to neutral esters like the target compound, which may rely on weaker interactions .

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